s-Triazine, 2,4-bis(methylthio)-6-chloro-
Description
The study of s-triazine derivatives is a dynamic and evolving area of advanced organic chemistry. The inherent reactivity of the triazine core, coupled with the ability to introduce a wide array of functional groups, has made these compounds valuable building blocks in various scientific disciplines.
The s-triazine, or 1,3,5-triazine (B166579), is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. acs.org This structural motif is of significant interest to organic chemists due to its unique electronic properties and versatile reactivity. The presence of three nitrogen atoms in the ring renders it electron-deficient, making it susceptible to nucleophilic substitution reactions. nih.gov This characteristic is fundamental to the synthesis of a vast library of substituted triazines.
The foundational precursor for many s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled substitution by various nucleophiles. researchgate.net This sequential substitution is a cornerstone of s-triazine chemistry, enabling the synthesis of mono-, di-, and tri-substituted derivatives with a high degree of control over the final molecular architecture. researchgate.net The ability to precisely tailor the substituents on the s-triazine core has cemented its role as a privileged scaffold in the design and synthesis of functional organic molecules. nih.gov
s-Triazine, 2,4-bis(methylthio)-6-chloro- is a specific derivative of the s-triazine core, characterized by the presence of two methylthio groups and one remaining chlorine atom. Its chemical formula is C₅H₆ClN₃S₂ and it has a molecular weight of approximately 207.7 g/mol . nih.gov The presence of both sulfur-containing functional groups and a reactive chlorine atom makes this compound a versatile intermediate in organic synthesis.
The significance of this compound in contemporary chemical studies lies in its potential as a building block for more complex molecules. The remaining chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of further chemical diversity. This reactivity makes it a valuable synthon for the construction of molecules with potential applications in medicinal chemistry and materials science. Research into s-triazine derivatives, in general, has explored their utility as herbicides, dyes, and pharmaceutical agents. nih.govnist.gov
Below is a table summarizing the key properties of s-Triazine, 2,4-bis(methylthio)-6-chloro-.
| Property | Value |
| IUPAC Name | 6-chloro-2,4-bis(methylthio)-1,3,5-triazine |
| Molecular Formula | C₅H₆ClN₃S₂ |
| Molecular Weight | 207.7 g/mol |
| CAS Number | 4407-40-3 |
Note: This data is compiled from publicly available chemical databases. nih.gov
The synthesis of s-triazine derivatives has evolved significantly, driven by the need for more efficient, selective, and environmentally benign methods. The primary and most established strategy revolves around the nucleophilic substitution of cyanuric chloride. researchgate.net
The stepwise nature of this substitution is a key aspect of the synthetic control. The reactivity of the chlorine atoms decreases with each substitution, typically requiring progressively harsher reaction conditions to achieve complete substitution. nih.gov For instance, the first substitution can often be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third may require heating. nih.gov
A general synthetic scheme for a disubstituted chloro-s-triazine, such as the title compound, is outlined below:
Step 1: Monosubstitution Cyanuric chloride is reacted with one equivalent of a nucleophile (Nu1) at a low temperature to yield a monosubstituted dichlorotriazine.
Step 2: Disubstitution The resulting dichlorotriazine is then reacted with a second nucleophile (Nu2) at a slightly higher temperature to afford the disubstituted monochlorotriazine.
In the specific case of s-Triazine, 2,4-bis(methylthio)-6-chloro-, the nucleophile is methylthiol (methanethiol), typically in the presence of a base such as sodium hydroxide (B78521) to facilitate the reaction. nih.gov
Recent advancements in synthetic methodologies have focused on expanding the scope of nucleophiles, employing novel catalytic systems, and utilizing microwave-assisted synthesis to accelerate reaction times and improve yields. The development of one-pot procedures for the sequential introduction of different substituents has also been a significant area of research, enhancing the efficiency of synthesizing complex triazine derivatives. researchgate.net
The following table provides a generalized overview of the reaction conditions for the stepwise substitution of cyanuric chloride.
| Substitution Step | Typical Temperature | Reactivity of Chlorine |
| First | 0-5 °C | High |
| Second | Room Temperature | Moderate |
| Third | Elevated Temperatures | Low |
Note: Specific conditions can vary depending on the nucleophiles and solvents used.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3S2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLQJFYCYTLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196031 | |
| Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
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Molecular Weight |
207.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-40-3 | |
| Record name | 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
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| Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
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| Record name | 2,4-Bis(methylthio)-6-chloro-s-triazine | |
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| Record name | s-Triazine, 2,4-bis(methylthio)-6-chloro- | |
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| Record name | 6-chloro-2,4-bis(methylthio)-1,3,5-triazine | |
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| Record name | 2,4-Bis(methylthio)-6-chloro-s-triazine | |
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Synthetic Methodologies and Advanced Chemical Transformations
Precision Synthesis of s-Triazine Ring Systems
The construction of the s-triazine ring is most commonly achieved through the manipulation of pre-existing triazine structures, with cyanuric chloride being the preeminent starting material. However, alternative pathways involving cyclotrimerization also contribute to the synthetic repertoire available for accessing this heterocyclic system.
Nucleophilic Substitution Approaches on Halogenated s-Triazine Precursors (e.g., Cyanuric Chloride)
The most practical and widely employed method for synthesizing substituted s-triazines, including s-Triazine, 2,4-bis(methylthio)-6-chloro-, is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.net This approach takes advantage of the decreasing reactivity of the chlorine atoms with each successive substitution, allowing for a controlled and stepwise introduction of different nucleophiles. mdpi.com The reactivity of the s-triazine ring diminishes as electron-donating groups are introduced, which increases the electron density of the π-orbital system and consequently hampers further nucleophilic attack. mdpi.com
The synthesis of s-Triazine, 2,4-bis(methylthio)-6-chloro- would logically proceed by the sequential reaction of cyanuric chloride with two equivalents of a methylthio nucleophile, such as sodium thiomethoxide or methyl mercaptan in the presence of a base. google.com The first substitution of a chlorine atom with a methylthio group would yield 2-(methylthio)-4,6-dichloro-s-triazine. A German patent describes a similar monosubstitution using methyl mercaptan. google.com The introduction of the second methylthio group would then lead to the desired 2,4-bis(methylthio)-6-chloro-s-triazine.
The regioselectivity of the substitution reactions on cyanuric chloride is primarily governed by temperature control. researchgate.net The significant difference in the reactivity of the three chlorine atoms allows for a high degree of regioselectivity. The first substitution can typically be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. researchgate.netdtic.mil This principle is fundamental to the synthesis of unsymmetrically substituted s-triazines. For the synthesis of the symmetrically disubstituted s-Triazine, 2,4-bis(methylthio)-6-chloro-, controlling the stoichiometry (two equivalents of the nucleophile) and reaction temperature is crucial to prevent the formation of mono- and tri-substituted byproducts.
The stepwise substitution of cyanuric chloride is a kinetically controlled process. The decreasing electrophilicity of the triazine ring after each substitution results in a progressive increase in the activation energy barrier for the subsequent substitution. researchgate.net This kinetic profile is the basis for the temperature-dependent sequential substitution strategy. Computational and experimental studies have quantified this progressive increase in the energy barrier, confirming the experimental observations of thermodependency. researchgate.net The reaction proceeds through a nucleophilic addition followed by the dissociation of the leaving group, with the Meisenheimer σ-complex identified as a transition state. researchgate.net
Below is a data table summarizing the general temperature conditions for the stepwise nucleophilic substitution on cyanuric chloride.
| Substitution Step | Typical Temperature Range (°C) |
| First Chlorine Replacement | 0 - 5 |
| Second Chlorine Replacement | Room Temperature - 60 |
| Third Chlorine Replacement | > 60 (often requiring reflux) |
Note: The optimal temperature can vary depending on the nucleophilicity of the substituting agent.
Alternative Cyclotrimerization Pathways for s-Triazine Formation
While less common for the synthesis of specifically substituted triazines like the one , the s-triazine ring can be formed through the cyclotrimerization of nitriles. This method generally leads to symmetrically trisubstituted triazines. However, controlled cross-cyclotrimerization of different nitriles can, in principle, yield unsymmetrical products, though achieving high selectivity for a specific disubstituted monochloro pattern would be challenging.
Catalyst-Mediated Synthetic Routes to s-Triazine Derivatives
The nucleophilic substitution reactions on cyanuric chloride are typically base-catalyzed, with inorganic bases like sodium carbonate or sodium hydroxide (B78521), or organic bases like diisopropylethylamine (DIEA) being commonly used to neutralize the liberated hydrochloric acid. google.comresearchgate.net In some instances, specific catalysts can be employed to enhance the reaction rate or selectivity. For example, zinc oxide has been used as a catalyst for the synthesis of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine. nih.gov While not directly applied to the synthesis of the methylthio derivative, this highlights the potential for catalyst involvement in these synthetic transformations.
Derivatization Strategies for S-Triazine, 2,4-bis(methylthio)-6-chloro- and Related Structures
The remaining chlorine atom on the s-Triazine, 2,4-bis(methylthio)-6-chloro- core is the primary site for further derivatization. This chlorine atom is still susceptible to nucleophilic aromatic substitution, albeit at a higher temperature than the first two substitutions due to the electron-donating nature of the two methylthio groups.
A common derivatization strategy involves the reaction with primary or secondary amines to introduce a third, different substituent onto the triazine ring. This is a key step in the synthesis of many herbicides. google.com For instance, a European patent describes the reaction of 2-methylthio-4-tert-butylamino-6-chloro-s-triazine with cyclopropylamine (B47189) in the presence of sodium hydroxide to yield the corresponding trisubstituted triazine. google.com This demonstrates the feasibility of reacting the final chlorine atom with an amine nucleophile. The reaction conditions would typically involve heating the chloro-s-triazine with the desired amine, often in the presence of a base to scavenge the resulting HCl.
The following table outlines a hypothetical derivatization of s-Triazine, 2,4-bis(methylthio)-6-chloro- with a generic primary amine (R-NH₂).
| Reactants | Product | Typical Conditions |
| s-Triazine, 2,4-bis(methylthio)-6-chloro- | 2,4-bis(methylthio)-6-(R-amino)-s-triazine | Heating (e.g., 45-50 °C or higher), often in a solvent like toluene, with a base (e.g., NaOH solution) |
| R-NH₂ (Primary Amine) |
Other nucleophiles, such as alcohols (alkoxides) or thiols (thiolates), could also potentially displace the final chlorine atom, leading to a wide array of trisubstituted s-triazine derivatives with varied physicochemical properties and potential applications.
Selective Modification of the Chloro Substituent via Nucleophilic Displacement
The chlorine atom on the s-triazine ring is highly susceptible to nucleophilic substitution, a reaction that is fundamental to the synthesis of diverse triazine derivatives. researchgate.net The reactivity of the three chlorine atoms on the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is temperature-dependent, allowing for stepwise and controlled substitution. mdpi.commdpi.com The first nucleophilic substitution can typically be achieved at temperatures around 0–5 °C, the second at room temperature, and the third often requires heating. mdpi.com This differential reactivity is due to the increasing electron density of the triazine ring with each substitution, which reduces its susceptibility to further nucleophilic attack. mdpi.com
In the case of s-Triazine, 2,4-bis(methylthio)-6-chloro-, the remaining chloro group can be selectively displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing chemical diversity. For instance, reactions with amines (such as morpholine, piperidine (B6355638), and pyrrolidine), amino acids, or anilines can be carried out to synthesize a library of substituted triazines. mdpi.comnih.gov The choice of solvent and base is crucial for these transformations. Solvents like tetrahydrofuran (B95107) (THF) and bases such as diisopropylethylamine (DIEA) or sodium bicarbonate are commonly employed. mdpi.comnih.gov
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|
| Amines (e.g., morpholine, piperidine) | DIEA, THF, 70°C (Microwave) | 2,4-bis(methylthio)-6-amino-s-triazine derivatives |
| Amino Acids | NaHCO3 (aq), Room Temperature | 2,4-bis(methylthio)-6-(amino acid)-s-triazine derivatives |
It has been noted that alternative energy sources like microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields and purity compared to conventional heating methods. nih.gov
Chemical Transformations of Methylthio Groups (e.g., Oxidation to Sulfoxide (B87167)/Sulfone)
The methylthio (-SCH3) groups present on the triazine ring offer additional sites for chemical modification. One of the primary transformations is oxidation, which converts the methylthio group into a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. These oxidized forms are more reactive and can act as better leaving groups in subsequent nucleophilic substitution reactions. nih.gov
Studies on related methylthio-s-triazines have shown that the methylthio moiety can be displaced by nucleophiles like glutathione, particularly after oxidation to the sulfoxide or sulfone state. nih.gov The group displaced from the sulfone is identified as methanesulfinic acid. nih.gov This increased reactivity is attributed to the enhanced electron-withdrawing nature of the sulfoxide and sulfone groups, which further activates the triazine ring for nucleophilic attack.
This transformation provides a strategic advantage in synthesis, allowing for the displacement of a substituent that would otherwise be inert under conditions used to displace the chloro group.
Introduction of Diverse Chemical Functionalities for Synthetic Exploration
The sequential and selective substitution of the chloro and methylthio groups allows for the introduction of a wide array of chemical functionalities, leading to the synthesis of complex and multifunctional triazine derivatives. nih.gov The foundational reactivity of 2,4,6-trichloro-1,3,5-triazine serves as a template for these synthetic strategies. researchgate.net
By carefully selecting the nucleophiles and controlling the reaction conditions, it is possible to build molecules with tailored properties. For instance, after the initial displacement of the chlorine atom, the oxidation of one or both methylthio groups can be performed, followed by a second nucleophilic substitution to replace the newly formed sulfoxide or sulfone groups. nih.gov This stepwise approach is essential for creating non-symmetrical triazine derivatives.
This methodology has been utilized to synthesize libraries of compounds for various applications, including drug discovery, by incorporating moieties such as amino acids, peptides, and various heterocyclic compounds. nih.govnih.gov The versatility of the s-triazine scaffold allows for the creation of compounds with diverse biological activities. mdpi.comontosight.ai
Optimization and Refinement of Synthetic Protocols
The efficiency and purity of synthetic procedures are critical for the practical application of s-Triazine, 2,4-bis(methylthio)-6-chloro- and its derivatives. Research has focused on maximizing yields and developing robust purification techniques.
Methodologies for Yield Maximization
Maximizing the yield of desired products in triazine synthesis involves careful control of reaction parameters and the use of modern synthetic techniques. For nucleophilic substitution reactions, the choice of base and reaction conditions is paramount. The use of microwave irradiation and ultrasonication has been shown to provide better yields and higher purity in shorter reaction times compared to conventional heating methods. nih.gov
In the synthesis of substituted triazines starting from cyanuric chloride, controlling the temperature at each step of nucleophilic substitution is crucial for achieving selectivity and high yields. mdpi.com For example, a stepwise increase in temperature allows for the sequential replacement of the chlorine atoms. mdpi.com The use of catalysts, such as zinc oxide in the synthesis of polyethylene (B3416737) glycol-substituted triazines, has also been shown to improve product selectivity and yield. nih.gov Furthermore, reaction protocols that minimize the formation of by-products are essential for simplifying purification and maximizing the recovery of the target compound.
Advanced Purification Techniques for Enhanced Purity Profiles
Achieving high purity is essential, particularly for applications in medicinal chemistry and materials science. While traditional methods like recrystallization and liquid-liquid extraction are often employed, more advanced techniques are necessary for complex mixtures or to achieve purity levels above 98%. researchgate.net
Semi-preparative liquid chromatography (LC) has proven to be a highly effective method for the purification of newly synthesized triazine derivatives. This technique allows for the separation of the desired compound from impurities, starting materials, and intermediates, resulting in a product of very high purity. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors is often used to monitor the purity of the fractions collected. nih.gov
Other purification strategies include solid-phase extraction (SPE), which is effective for concentrating analytes and removing interferences from complex sample matrices. nih.govscispace.com The choice of the stationary phase (e.g., Oasis HLB cartridges) and the eluting solvent is optimized to ensure efficient recovery of the target triazine compounds. nih.gov These advanced purification methods are critical for obtaining compounds with the high purity required for detailed structural elucidation and biological testing.
Mechanistic Investigations of S Triazine Reactivity
Elucidation of Reaction Mechanisms for Nucleophilic Aromatic Substitution on s-Triazine Rings
The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. acs.org For s-Triazine, 2,4-bis(methylthio)-6-chloro-, the chlorine atom at the C-6 position is the primary site for this type of reaction.
The SNAr mechanism is generally a two-step process involving addition-elimination. pressbooks.pub
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the triazine ring through resonance.
Leaving Group Departure: The aromaticity of the triazine ring is restored by the elimination of the chloride ion (Cl-), a good leaving group.
The reactivity of the s-triazine ring towards nucleophilic attack is significantly influenced by its other substituents. In the case of s-Triazine, 2,4-bis(methylthio)-6-chloro-, the two methylthio (-SCH3) groups have a weaker electron-withdrawing effect compared to chlorine atoms. Consequently, the remaining chlorine atom in this molecule is highly reactive towards nucleophiles. This sequential substitution, where the reactivity of remaining halogens changes after each substitution, is a hallmark of triazine chemistry. nih.gov The reaction can be controlled by temperature and stoichiometry to achieve selective substitution. nih.govsemanticscholar.org
| Step | Description | Key Intermediates/Species | Influencing Factors |
|---|---|---|---|
| 1. Addition | The nucleophile attacks the electrophilic carbon atom bonded to the chlorine. | Meisenheimer Complex (tetrahedral intermediate) | Nucleophile strength, solvent polarity |
| 2. Elimination | The chloride ion is expelled, restoring the aromaticity of the triazine ring. | Substituted s-triazine product, Chloride ion (Cl-) | Leaving group ability of chloride |
Oxidative and Reductive Transformation Mechanisms of s-Triazine, 2,4-bis(methylthio)-6-chloro-
The substituents on the s-triazine ring are also prone to oxidative and reductive transformations.
Oxidative Mechanisms: The methylthio (-SCH3) groups are susceptible to oxidation. Studies on analogous methylthio-s-triazines, such as terbutryn, have shown that the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This oxidation can occur via enzymatic pathways in biological systems or through chemical oxidants in the environment. The mechanism likely involves the attack of an oxidizing agent (e.g., a hydroxyl radical or a peroxide) on the lone pair of electrons of the sulfur atom. This process increases the polarity and water solubility of the molecule.
Reductive Mechanisms: Reductive dechlorination is a known transformation pathway for chloro-s-triazines. wikipedia.org This process involves the replacement of a chlorine atom with a hydrogen atom and can be mediated by various chemical reductants or microorganisms. nih.gov For s-Triazine, 2,4-bis(methylthio)-6-chloro-, reductive dechlorination would yield 2,4-bis(methylthio)-s-triazine. The mechanism typically involves electron transfer to the carbon-chlorine bond, leading to its cleavage. While less common, reductive cleavage of the methylthio group is also a possibility under strong reducing conditions. acs.org
Hydrolytic Degradation Pathways of s-Triazine Substituents
Hydrolysis is a key abiotic degradation process for many s-triazine derivatives in aqueous environments. For s-Triazine, 2,4-bis(methylthio)-6-chloro-, both the chloro and methylthio substituents can undergo hydrolysis, though typically at different rates.
The hydrolysis of the chloro substituent is a well-documented reaction for chloro-s-triazines. acs.org It is essentially a nucleophilic substitution reaction where water or a hydroxide (B78521) ion acts as the nucleophile. The reaction is catalyzed by both acid and base. The mechanism is analogous to the SNAr pathway described earlier, resulting in the replacement of the chlorine atom with a hydroxyl group to form 2,4-bis(methylthio)-6-hydroxy-s-triazine. The energy barrier for the dissociation of the C-Cl bond is generally low, making this a primary degradation pathway. scbt.com
The two types of substituents on s-Triazine, 2,4-bis(methylthio)-6-chloro- exhibit different susceptibilities to hydrolysis.
Hydrolysis of the Chloro Group: The C-Cl bond is the most labile site for hydrolysis. The reaction proceeds readily to form the corresponding hydroxy derivative, 2,4-bis(methylthio)-6-hydroxy-s-triazine. This intermediate is often more persistent than the parent chloro-s-triazine. The rate of this hydrolysis is dependent on pH and temperature.
Hydrolysis of Methylthio Groups: The methylthio groups are generally more resistant to hydrolysis than the chloro group. However, under certain conditions, such as in the presence of specific microbial enzymes or under more forcing chemical conditions, the C-S bond can be cleaved. researchgate.net This hydrolytic cleavage would replace the -SCH3 group with a hydroxyl group (-OH), leading to the formation of hydroxylated and eventually, potentially, the fully hydrolyzed product, cyanuric acid. The process likely proceeds through intermediates where one or both methylthio groups are replaced.
| Parent Compound | Primary Intermediate (Chloro Hydrolysis) | Secondary Intermediates (Methylthio Hydrolysis) | Final Product |
|---|---|---|---|
| 2,4-bis(methylthio)-6-chloro-s-triazine | 2,4-bis(methylthio)-6-hydroxy-s-triazine | 2-methylthio-4,6-dihydroxy-s-triazine | Cyanuric acid |
Photochemical Reaction Mechanisms of s-Triazine Derivatives
Photochemical degradation is another significant pathway for the transformation of s-triazines in the environment, particularly in surface waters. These reactions can be classified as direct or indirect photolysis.
Indirect photolysis involves the reaction of the s-triazine with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, or hydrated electrons. acs.org This is often the dominant photochemical degradation pathway in natural waters containing dissolved organic matter, which acts as a photosensitizer.
The reaction with hydroxyl radicals is a major route for the degradation of s-triazines. The •OH radical can attack the s-triazine molecule in several ways:
Substitution of the Chloro Group: The radical can add to the ring, leading to the substitution of the chlorine atom with a hydroxyl group.
Attack on the Methylthio Group: The •OH radical can attack the sulfur atom of the methylthio group, leading to its oxidation to sulfoxide and sulfone, or to the cleavage of the C-S bond. csbsju.edu
Ring Cleavage: Under prolonged irradiation and in the presence of strong oxidizing species, the s-triazine ring itself can be cleaved, ultimately leading to mineralization (conversion to CO2, H2O, and inorganic ions). nih.gov
Characterization of the photoproducts of related s-triazines has identified a variety of transformation products. For a compound like s-Triazine, 2,4-bis(methylthio)-6-chloro-, the expected photoproducts would include 2,4-bis(methylthio)-6-hydroxy-s-triazine, oxidized forms like 2-(methylsulfinyl)-4-(methylthio)-6-chloro-s-triazine, and products where one of the methylthio groups has been cleaved.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Structure Confirmation (HRMS, MALDI-TOF/TOF, MS/MS)
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of s-Triazine, 2,4-bis(methylthio)-6-chloro-. By providing a highly accurate mass measurement, HRMS can distinguish the compound's molecular formula (C₅H₆ClN₅S₂) from other potential formulas with the same nominal mass.
Expected fragmentation pathways for protonated s-Triazine, 2,4-bis(methylthio)-6-chloro- would likely involve:
Loss of a methyl radical (•CH₃) from a methylthio group.
Loss of a methylthio group (•SCH₃).
Cleavage of the C-Cl bond.
Sequential loss of side chains.
Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analysis is another powerful technique, particularly for small molecules when high mass resolving power is employed to distinguish analyte ions from matrix ions. jeol.com High-energy CID in a TOF/TOF instrument can produce structurally significant fragments that are often comparable to electron ionization (EI) mass spectra. jeol.com
Table 1: Predicted HRMS Data and Potential MS/MS Fragments for s-Triazine, 2,4-bis(methylthio)-6-chloro-
| Parameter | Predicted Value | Information Provided |
| Molecular Formula | C₅H₆ClN₅S₂ | Elemental Composition |
| Exact Mass [M] | 238.9675 | Unambiguous Molecular Formula |
| [M+H]⁺ Ion | 239.9748 | Data for MS/MS Precursor Ion Selection |
| Key Fragment Ion | [M-CH₃]⁺ | Loss of a methyl radical |
| Key Fragment Ion | [M-SCH₃]⁺ | Loss of a methylthio group |
| Key Fragment Ion | [M-Cl]⁺ | Loss of the chlorine atom |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms.
¹H NMR: The proton NMR spectrum of s-Triazine, 2,4-bis(methylthio)-6-chloro- is expected to be relatively simple. It would likely feature a single resonance signal corresponding to the six equivalent protons of the two methylthio (-SCH₃) groups. The chemical shift of this singlet would be anticipated in the region of 2.0-3.0 ppm, characteristic of methyl groups attached to a sulfur atom.
¹³C NMR: The carbon-13 NMR spectrum would provide insight into the carbon framework. It is expected to show three distinct signals: one for the two equivalent methyl carbons of the methylthio groups, and two signals for the carbon atoms of the heterocyclic triazine ring. The triazine ring carbons are in different environments due to the substitution pattern (two attached to -SCH₃ and one to -Cl), leading to distinct chemical shifts, typically in the range of 160-180 ppm. rsc.org
2D NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the assignments. An HSQC experiment would correlate the proton signal of the methyl groups directly to their corresponding carbon signal. An HMBC experiment would show long-range correlations (over two or three bonds), for instance, between the methyl protons and the triazine ring carbon to which the -SCH₃ group is attached, providing definitive evidence for the connectivity of the molecule. rsc.org The spectra of some amino-substituted triazines can be complex due to the presence of rotamers in conformational equilibrium, which can lead to multiple peaks for some nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for s-Triazine, 2,4-bis(methylthio)-6-chloro-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | Singlet | -S-CH ₃ |
| ¹³C | ~15 | Quartet | -S-C H₃ |
| ¹³C | ~170-180 | Singlet | C -Cl (Triazine Ring) |
| ¹³C | ~170-180 | Singlet | C -SCH₃ (Triazine Ring) |
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Structural Confirmation
The triazine ring itself gives rise to characteristic, intense absorption bands. These typically appear in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹, corresponding to ring stretching and bending vibrations, respectively. e3s-conferences.org Other expected vibrations include:
C-H Stretching: Absorptions from the methyl groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.org
C-H Bending: Bending vibrations for the methyl groups would appear around 1470-1450 cm⁻¹. libretexts.org
C-S Stretching: The C-S stretch is typically weak and appears in the 600-800 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic FTIR Absorption Frequencies for s-Triazine Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H Stretch | Methyl (-CH₃) |
| 1500-1600 | C=N/C=C Stretch | s-Triazine Ring |
| 1450-1470 | C-H Bend | Methyl (-CH₃) |
| 700-800 | Ring Bend | s-Triazine Ring |
| 600-800 | C-Cl Stretch | Chloroalkane |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for s-Triazine, 2,4-bis(methylthio)-6-chloro- is not publicly documented, analysis of related s-triazine structures reveals common features. nih.govnih.gov
The central 1,3,5-triazine (B166579) ring is expected to be essentially planar due to its aromatic character. The substituents—one chlorine atom and two methylthio groups—would lie close to the plane of the ring. X-ray analysis would precisely determine the C-Cl and C-S bond lengths and the C-N-C and N-C-N bond angles within the triazine ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or sulfur-involved contacts that influence the solid-state properties of the compound.
High-Performance Chromatographic Separations and Analytical Techniques
Chromatographic methods are essential for separating s-Triazine, 2,4-bis(methylthio)-6-chloro- from complex mixtures, such as environmental or biological samples, and for its quantification.
UPLC-MS/MS is a highly sensitive and selective technique for the analysis of triazine herbicides in various matrices. researchgate.net The use of sub-2 µm particle columns in UPLC allows for rapid and highly efficient separations. researchgate.net For s-triazine compounds, reversed-phase chromatography is commonly employed, typically using a C18 column. mdpi.com
A typical UPLC-MS/MS method would involve a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote protonation for positive-ion electrospray ionization (ESI). researchgate.net Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the target compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, high-intensity product ion in the third quadrupole. This process provides excellent selectivity and allows for quantification at very low levels. axcendcorp.comthermofisher.com
Table 4: Typical UPLC-MS/MS Parameters for Triazine Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 1.7 µm particle size) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography coupled with a mass selective detector (GC/MSD) is a well-established technique for the analysis of thermally stable and volatile compounds like many triazine herbicides. thermofisher.comnih.gov U.S. EPA Method 619, for instance, details the determination of certain triazine pesticides using GC/MS. thermofisher.com
For the analysis of s-Triazine, 2,4-bis(methylthio)-6-chloro-, a sample extract would be injected into the GC, where the compound is vaporized and separated on a capillary column, often a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane. thermofisher.com The separated compound then enters the mass spectrometer, which typically operates in electron ionization (EI) mode. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions, significantly increasing sensitivity and selectivity. nih.gov Common fragmentation pathways in EI-MS for s-triazines involve the loss of substituents from the ring. nih.gov
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structures of s-triazine derivatives. rsc.orgresearchgate.net These calculations help in understanding the geometry, electronic properties, and reactivity of these molecules. For instance, methods like B3LYP with specific basis sets (e.g., aug-cc-pVDZ) can determine that the tri-s-triazine ring generally maintains a planar and rigid structure, which is advantageous for the stability of these compounds. rsc.org
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations affirm that charge transfer interactions occur within the molecules, influencing their reactivity. researchgate.net For many s-triazine derivatives, semi-empirical methods like AM1 have also been shown to provide accurate trends for geometrical parameters and are efficient for larger systems. mdpi.comresearchgate.net
Table 1: Calculated Electronic Properties for a Set of s-Triazine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Total Energy (kcal/mol) | Heat of Formation (kcal/mol) |
|---|---|---|---|---|
| Ametryne | -7.580 | 1.072 | - | - |
| Atraton | -6.055 | 1.568 | - | - |
| Atrazine (B1667683) | -6.974 | 1.601 | - | - |
| Prometryne | -7.780 | 2.356 | - | - |
| Propazine | -7.326 | 2.436 | - | - |
Note: Data for illustrative purposes based on related s-triazine compounds. mdpi.comresearchgate.netjocpr.com The specific compound s-Triazine, 2,4-bis(methylthio)-6-chloro- is structurally related to ametryne and prometryne.
Molecular Modeling and Conformational Analysis of s-Triazine Structures
Molecular modeling is essential for understanding the three-dimensional structures of s-triazine derivatives and how they interact with biological targets. mdpi.com Techniques such as molecular docking are used to predict the binding modes and affinities of these compounds with specific enzymes or proteins. mdpi.commdpi.com For example, docking studies have been performed to analyze the interactions of s-triazines with enzymes in fungi like Aspergillus flavus to explain their antifungal activity. mdpi.com
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for s-Triazine Derivatives
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. jocpr.comnih.gov For s-triazine herbicides, QSAR studies have been crucial in predicting their herbicidal potency, toxicity, and environmental fate. mdpi.comasianpubs.org These models are developed by calculating various molecular descriptors and using statistical methods to find a correlation with an observed activity. ijsrset.complos.org
The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and include HOMO/LUMO energies, dipole moment, atomic charges, heat of formation, and total energy. jocpr.comnih.govijsrset.com
Topological Descriptors: These describe the connectivity and branching of atoms in a molecule, such as connectivity indices and shape indices. ijsrset.com
Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and solvent-accessible surface area are also commonly used. nih.gov
For s-triazine derivatives, studies have shown that quantum-chemical and energy descriptors often produce more reliable QSAR models compared to topological descriptors alone. ijsrset.com Descriptors such as heat of formation, steric energy, total energy, and LUMO energy have been successfully used to build predictive models. jocpr.com
A critical step in QSAR modeling is rigorous statistical validation to ensure the model's reliability and predictive power. Common statistical parameters used for validation include:
Coefficient of determination (r² or R²): This measures the goodness of fit of the model. Values closer to 1 indicate a better fit. mdpi.comjocpr.com
Cross-validation coefficient (q²): Typically calculated using the leave-one-out (LOO) or leave-many-out (LMO) method, q² assesses the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. asianpubs.orgplos.orgnih.gov
For instance, a QSAR model for the toxicity of triazine herbicides yielded a high coefficient of determination (r² = 0.86), indicating a strong correlation between the selected descriptors and the observed toxicity. mdpi.comresearchgate.net In another study on 1,3,5-triazine (B166579) derivatives, a Comparative Molecular Field Analysis (CoMFA) model produced a q² of 0.634 and an r² of 0.954, demonstrating good predictive capability. asianpubs.org
Table 2: Statistical Parameters from a Sample QSAR Study on Triazine Derivatives
| QSAR Model Type | r² (non-cross-validated) | q² (cross-validated) | Predictive Power |
|---|---|---|---|
| CoMFA | 0.954 | 0.634 | Good |
| CoMSIA | 0.924 | 0.679 | Good |
| 2D QSAR (pAb) | - | 0.498 | Moderate |
| 3D QSAR (mAb) | - | 0.566 | Good |
Note: Data compiled from various QSAR studies on s-triazine derivatives for illustrative purposes. asianpubs.orgplos.orgnih.gov
QSAR models and computational studies help elucidate the relationship between the chemical structure of s-triazines and their reactivity and environmental transformation pathways. For 2-chloro-s-triazines, key transformation pathways include dechlorination (hydrolysis) and dealkylation. nih.gov
Computational studies using DFT have explored the hydrolysis trends of chloro-s-triazines. The calculations of free energies of hydrolysis suggest that the nature of the N-alkyl substituents has a limited effect on the hydrolysis rate among similar compounds like atrazine and simazine. nih.gov The presence of the chlorine atom on the triazine ring is a key feature for reactivity, as dechlorination is a critical step in the degradation of these compounds and often leads to a decrease or loss of herbicidal activity. nih.gov The methylthio (-SCH₃) groups in 2,4-bis(methylthio)-6-chloro-s-triazine also significantly influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets.
Exploration of S Triazine, 2,4 Bis Methylthio 6 Chloro in Advanced Chemical Research
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The utility of s-Triazine, 2,4-bis(methylthio)-6-chloro- as a synthetic intermediate stems from the predictable and sequential reactivity of its leaving groups. The chlorine atom is the most reactive site for nucleophilic aromatic substitution (SNAr) and can be selectively replaced under mild conditions, typically at low temperatures (0–5 °C). ijcrt.org The methylthio groups are less reactive and require more forcing conditions, such as higher temperatures, for their displacement. nih.gov This reactivity gradient is fundamental to its application in building complex molecules.
Utility in the Formation of Novel Heterocyclic Scaffolds
The s-triazine core is an ideal platform for the synthesis of novel heterocyclic systems by leveraging the stepwise substitution of its reactive sites. nih.govnih.gov Starting with s-Triazine, 2,4-bis(methylthio)-6-chloro-, the initial substitution of the chloro group with a bifunctional nucleophile can initiate the formation of a new fused or linked heterocyclic ring. For instance, reaction with a primary amine containing another nucleophilic group (e.g., a thiol or hydroxyl) can lead to intramolecular cyclization, yielding complex triazine-fused heterocycles.
Furthermore, various biologically active heterocyclic moieties can be installed on the triazine nucleus to create hybrid molecules with potentially enhanced properties. nih.govnih.gov The process often begins with the displacement of the chlorine atom by a nitrogen-based heterocycle like piperidine (B6355638) or morpholine, followed by subsequent reactions at the methylthio positions to introduce other scaffolds. nih.gov This strategy allows for the creation of a diverse library of compounds from a single, versatile starting material.
Below is a table illustrating the potential synthesis of various heterocyclic scaffolds starting from s-Triazine, 2,4-bis(methylthio)-6-chloro-.
| Target Heterocyclic Scaffold | Synthetic Approach |
| Triazino-Thiadiazines | Sequential reaction with a hydrazine-thiocarboxamide derivative, where the initial substitution occurs at the C-Cl position, followed by intramolecular cyclization involving a methylthio group. |
| Pyrazole-Substituted Triazines | Initial displacement of the chloro group with a pyrazole (B372694) nucleophile at room temperature, followed by substitution of the methylthio groups with other nucleophiles at elevated temperatures. nih.gov |
| Fused Triazolo-Triazines | Reaction with hydrazine (B178648) to replace the chlorine, followed by treatment with an orthoformate to construct the fused triazole ring. |
| Triazine-Benzimidazole Hybrids | Nucleophilic substitution of the chlorine with an aminophenyl-amine, followed by cyclization to form the benzimidazole (B57391) ring system. mdpi.com |
Application in Tandem Reactions and Multi-Step Syntheses
The controlled reactivity of s-Triazine, 2,4-bis(methylthio)-6-chloro- makes it exceptionally suitable for multi-step synthetic sequences. A common strategy involves a three-step, one-pot reaction where different nucleophiles are introduced sequentially by carefully controlling the temperature. researchgate.net
Step 1 (Low Temperature): The most reactive chlorine atom is substituted by the first nucleophile at a temperature around 0 °C.
Step 2 (Room Temperature): The temperature is raised to ambient levels to allow for the substitution of one of the methylthio groups by a second, different nucleophile.
Step 3 (Elevated Temperature): The final methylthio group is replaced by a third nucleophile under reflux conditions to yield a fully substituted, unsymmetrical s-triazine derivative. ijcrt.org
This methodical approach minimizes the need for intermediate purification steps and allows for the efficient construction of highly functionalized molecules. This compound is a foundational element in combinatorial chemistry, where its core structure is systematically decorated with various functional groups to generate libraries of compounds for screening purposes. scholarsresearchlibrary.com
Triazine-Based Ligands in Coordination Chemistry
Derivatives of s-triazine are widely used as ligands in coordination chemistry because the triazine ring serves as a rigid scaffold for positioning donor atoms. tcarts.in The nitrogen atoms within the triazine ring itself can act as coordination sites, and additional donor groups can be appended to the ring by substituting the chloro and methylthio groups. researchgate.net
Design and Synthesis of Polydentate s-Triazine Ligands
s-Triazine, 2,4-bis(methylthio)-6-chloro- is a precursor for synthesizing polydentate ligands, which are molecules capable of binding to a metal ion through multiple donor atoms. researchgate.net The synthesis typically involves replacing the chloro and methylthio groups with moieties containing donor atoms such as nitrogen (from pyrazoles, amines), sulfur (from thiols), or oxygen. mdpi.com
For example, reacting s-Triazine, 2,4-bis(methylthio)-6-chloro- with two equivalents of 3,5-dimethylpyrazole (B48361) under appropriate conditions can yield a tridentate "pincer" ligand, where two pyrazole nitrogen atoms and one triazine ring nitrogen atom are positioned to coordinate with a single metal center in a meridional fashion. mdpi.com Such ligands are of significant interest because they form stable complexes with a variety of metal ions, including those from the transition metal and alkali metal series. researchgate.netmdpi.com
Spectroscopic Characterization of s-Triazine-Metal Complexes
The formation and structure of s-triazine-metal complexes are elucidated using a range of spectroscopic techniques. Each method provides specific insights into the coordination environment of the metal ion and the electronic structure of the complex. lookchem.comresearchgate.net
Infrared (IR) Spectroscopy: Coordination of the triazine ligand to a metal ion is often indicated by shifts in the vibrational frequencies of the C=N and C-N bonds within the triazine ring. researchgate.net For instance, the C=N stretching vibration may shift to a lower or higher wavenumber upon complexation, depending on the nature of the metal-ligand interaction. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. These spectra are used to infer the coordination geometry of the complex, such as octahedral or square pyramidal. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized ligand. Upon complexation with a diamagnetic metal, changes in the chemical shifts of the ligand's protons and carbons can provide evidence of coordination.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and its metal complexes, which helps confirm the stoichiometry of the complex (i.e., the ligand-to-metal ratio). lookchem.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov
The table below summarizes typical spectroscopic data for a representative triazine-based ligand and its metal complex.
| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |
| IR Spectroscopy | C=N stretch at ~1560 cm⁻¹ | Shift of C=N stretch to ~1580 cm⁻¹ or ~1540 cm⁻¹ | Coordination of a triazine ring nitrogen to the metal center. researchgate.netmdpi.com |
| UV-Vis Spectroscopy | Intense bands in the UV region (π→π* transitions) | New, weaker bands appear in the visible region | Appearance of d-d transitions, confirming complex formation and indicating coordination geometry. researchgate.net |
| ¹H NMR Spectroscopy | Sharp signals for ligand protons | Broadening or shifting of signals near coordination sites | Confirmation of ligand-metal interaction in solution. |
| Mass Spectrometry | Molecular ion peak [L+H]⁺ | Molecular ion peak corresponding to [ML]²⁺ or [ML₂]²⁺ | Determination of the stoichiometry of the metal complex. lookchem.com |
Investigations into s-Triazine Derivatives as Chemical Reagents and Catalysts
Beyond their role as structural components, derivatives originating from s-Triazine, 2,4-bis(methylthio)-6-chloro- are explored as functional chemical reagents and catalysts. The electron-deficient nature of the triazine ring and the ability to attach various functional groups allow for the design of molecules with specific reactive properties. mdpi.com
For example, triazine derivatives have been developed as effective coupling reagents in organic synthesis, particularly in peptide chemistry, by activating carboxylic acids for amide bond formation. researchgate.net Other derivatives serve as versatile linkers in solid-phase synthesis or as templates for constructing dendrimers and supramolecular assemblies. researchgate.netnih.gov
In the field of catalysis, s-triazine scaffolds are used to construct ligands for transition metal catalysts. The electronic properties of the triazine ring can be tuned by altering its substituents, which in turn influences the catalytic activity of the metallic center. These catalysts have found applications in various organic transformations, including cross-coupling reactions. nih.gov The rigid triazine framework provides thermal and chemical stability to the catalyst, enhancing its longevity and performance in demanding reaction conditions.
Exploration of s-Triazine Scaffolds in Organic Catalysis
The symmetrical 1,3,5-triazine (B166579) (s-triazine) core is an electron-deficient heterocyclic motif that has garnered significant interest in various fields, including materials science and medicinal chemistry. researchgate.netnih.gov In the realm of organic catalysis, s-triazine derivatives are primarily utilized as versatile scaffolds for the construction of more complex catalytic systems rather than as standalone organocatalysts. The inherent chemical stability and the ability to introduce three distinct substituents via sequential nucleophilic substitution on a precursor like cyanuric chloride make the s-triazine ring an ideal platform for designing ligands and functional materials. researchgate.net
One of the prominent applications of s-triazine scaffolds is in the development of Covalent Triazine Frameworks (CTFs). nih.govacs.orghep.com.cn CTFs are a class of porous organic polymers with high thermal and chemical stability, large surface area, and tunable porosity. nih.gov These materials are synthesized through the trimerization of aromatic nitriles, leading to a network of interconnected triazine rings. nih.gov The nitrogen-rich structure of CTFs makes them excellent candidates for supporting and stabilizing metal nanoparticles, which can then act as heterogeneous catalysts for a variety of organic transformations. acs.org For instance, palladium-loaded CTFs have demonstrated exceptional catalytic activity in cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. acs.org
Furthermore, s-triazine derivatives have been employed as ligands in coordination chemistry to modulate the catalytic activity of metal centers. researchgate.netacs.org The nitrogen atoms in the triazine ring can coordinate with transition metals, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. researchgate.net This approach has been successful in creating catalysts for a range of reactions, including oxidation and reduction processes.
While direct organocatalytic applications of simple s-triazine derivatives like s-Triazine, 2,4-bis(methylthio)-6-chloro- are not extensively documented, its structure suggests potential as a precursor for more elaborate catalytic systems. The reactive chlorine atom can be substituted with a catalytically active moiety, while the methylthio groups can influence the solubility and electronic properties of the molecule.
Development of Triazine-Derived Coupling Reagents
The development of efficient reagents for the formation of amide bonds is a cornerstone of organic synthesis, particularly in peptide chemistry. bachem.com Derivatives of s-triazine, especially those bearing a halogen at one of the ring carbons, have emerged as highly effective coupling reagents. researchgate.net These reagents offer a practical and often more stable alternative to other classes of coupling agents.
The general mechanism of action for chloro-s-triazine-based coupling reagents involves the activation of a carboxylic acid. The process is initiated by the reaction of the carboxylic acid with the chloro-s-triazine derivative in the presence of a base, such as N-methylmorpholine (NMM). acs.org This reaction leads to the formation of a highly reactive O-triazinyl active ester intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, resulting in the formation of the desired amide bond and the release of a stable and easily removable hydroxy-s-triazine byproduct. bachem.comacs.org
A preeminent example of this class of reagents is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). google.com CDMT is widely used for the synthesis of amides, esters, and peptides due to its high coupling efficiency and the mild reaction conditions required. acs.orggoogle.com The reaction proceeds with minimal racemization, which is a critical factor in peptide synthesis. bachem.com
Drawing a parallel to established reagents like CDMT, s-Triazine, 2,4-bis(methylthio)-6-chloro- possesses the key structural feature of a reactive chlorine atom on the triazine ring, making it a potential candidate for a coupling reagent. The methylthio substituents are expected to modulate the reactivity of the triazine ring and the solubility of the reagent and its byproducts. The synthesis of such reagents typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted with nucleophiles at different temperatures. nih.govscholarsresearchlibrary.com For s-Triazine, 2,4-bis(methylthio)-6-chloro-, this would involve the substitution of two chlorine atoms with methylthiolate, followed by the utilization of the remaining chlorine for the activation of carboxylic acids.
The table below provides a comparison of the properties of CDMT and the potential properties of s-Triazine, 2,4-bis(methylthio)-6-chloro- as a coupling reagent.
| Feature | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | s-Triazine, 2,4-bis(methylthio)-6-chloro- (Predicted) |
| Structure | Methoxy (B1213986) groups at positions 4 and 6 | Methylthio groups at positions 4 and 6 |
| Activation | Forms a highly reactive O-triazinyl active ester | Expected to form a similar O-triazinyl active ester |
| Byproduct | 2,4-dimethoxy-6-hydroxy-1,3,5-triazine | 2,4-bis(methylthio)-6-hydroxy-1,3,5-triazine |
| Solubility | Soluble in many common organic solvents | Solubility may differ due to methylthio groups, potentially offering advantages in certain solvent systems |
| Reactivity | High coupling efficiency | Reactivity may be modulated by the electron-donating/withdrawing nature of the methylthio groups compared to methoxy groups |
The exploration of s-Triazine, 2,4-bis(methylthio)-6-chloro- as a coupling reagent could therefore be a promising avenue for expanding the toolkit of synthetic chemists, potentially offering new reactivity profiles and advantages in specific synthetic contexts.
Q & A
Q. What analytical techniques are suitable for identifying and quantifying 2,4-bis(methylthio)-6-chloro-s-triazine in environmental or synthetic samples?
- Methodological Answer: Reverse-phase thin-layer chromatography (RP-TLC) and high-performance thin-layer chromatography (HPTLC) are robust for separation and qualitative analysis. Use RP-18 or cyano-modified silica gel plates with mobile phases like water-acetone or water-tetrahydrofuran mixtures, followed by UV detection at 254 nm for visualization . For quantification, coupling with mass spectrometry (MS) or derivatization using fluorescent probes (e.g., pyrenyl-based reagents) enhances sensitivity in liquid chromatography (LC) . Validate purity via NMR spectroscopy or certified reference materials (CRMs) when available .
Q. How can the purity of synthesized 2,4-bis(methylthio)-6-chloro-s-triazine be validated?
- Methodological Answer: Employ a multi-technique approach:
- Chromatography: HPTLC on RP-18 plates with water-acetonitrile gradients to resolve impurities .
- Spectroscopy: Compare UV-Vis spectra with literature λmax values for triazines (~220–260 nm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns using electron ionization (EI) or electrospray ionization (ESI) .
Advanced Research Questions
Q. What methodological considerations are critical when designing soil bioassays to assess the phytotoxicity of 2,4-bis(methylthio)-6-chloro-s-triazine?
- Methodological Answer:
- Test Media: Use sand or water culture to eliminate soil matrix interference, as demonstrated in prometryn studies .
- Activity Indicators: Combine visual ratings, fresh/dry weight measurements, and plant height. Include water uptake as an early phytotoxicity marker .
- Dose-Response Curves: Apply logarithmic concentration gradients (e.g., 0.1–10 mg/kg soil) to determine EC50 values. Use Chenopodium or Amaranthus species as sensitive bioindicators .
Q. How can conflicting data on the environmental persistence of 2,4-bis(methylthio)-6-chloro-s-triazine be resolved through experimental design?
- Methodological Answer:
- Controlled Degradation Studies: Simulate varying environmental conditions (pH, temperature, microbial activity) in microcosms. Monitor degradation via LC-MS/MS to identify metabolites (e.g., dechlorinated or des-methylthio derivatives) .
- Isotopic Labeling: Use <sup>14</sup>C-labeled analogs to track mineralization pathways and soil adsorption coefficients (Koc) .
- Cross-Validation: Compare results across multiple analytical methods (e.g., HPTLC vs. LC-MS) to rule out technique-specific artifacts .
Q. What strategies optimize the synthesis of 2,4-bis(methylthio)-6-chloro-s-triazine to minimize by-products?
- Methodological Answer:
- Precursor Selection: Start with 2,4,6-trichloro-s-triazine and substitute chlorine atoms stepwise with methylthio groups under anhydrous conditions to avoid hydrolysis .
- Catalysis: Use Lewis acids (e.g., AlCl3) to enhance regioselectivity during substitution reactions .
- Purification: Employ column chromatography on silica gel with ethyl acetate-hexane eluents or recrystallization from ethanol-water mixtures .
Q. How do substituents on the triazine ring influence the herbicidal activity of 2,4-bis(methylthio)-6-chloro-s-triazine?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically replace methylthio (-SCH3) groups with ethylamino (-NHCH2CH3) or methoxy (-OCH3) groups. Assess herbicidal efficacy using in vitro enzyme inhibition assays (e.g., photosystem II inhibition) and in planta bioassays .
- Computational Modeling: Perform molecular docking with D1 proteins to predict binding affinities based on substituent hydrophobicity and steric effects .
Data Contradiction Analysis
- Example: Discrepancies in reported degradation half-lives may arise from varying soil organic matter content or microbial communities. Address this by standardizing test soils (e.g., OECD guidelines) and including abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
